molecular formula C10H17N2NaO4 B12842927 Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate

Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate

Cat. No.: B12842927
M. Wt: 252.24 g/mol
InChI Key: LVUJZMLWSOMDQT-FJXQXJEOSA-M
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Description

Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a carboxylate group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate typically involves the protection of the piperazine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a protecting group in peptide synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the active amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (S)-4-(tert-butoxycarbonyl)piperazine-1-carboxylate
  • Sodium (S)-4-(tert-butoxycarbonyl)piperazine-3-carboxylate

Uniqueness

Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate is unique due to the specific positioning of the carboxylate group on the piperazine ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H17N2NaO4

Molecular Weight

252.24 g/mol

IUPAC Name

sodium;(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate

InChI

InChI=1S/C10H18N2O4.Na/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14;/h7,11H,4-6H2,1-3H3,(H,13,14);/q;+1/p-1/t7-;/m0./s1

InChI Key

LVUJZMLWSOMDQT-FJXQXJEOSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)[O-].[Na+]

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)[O-].[Na+]

Origin of Product

United States

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